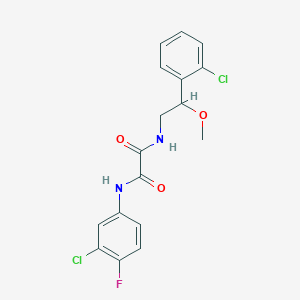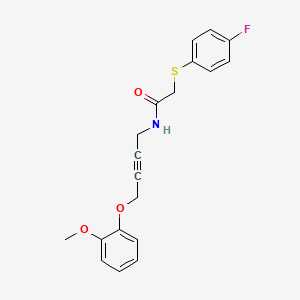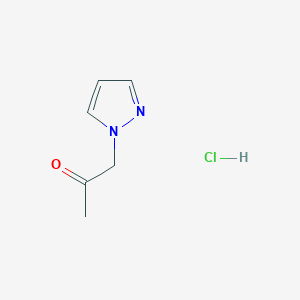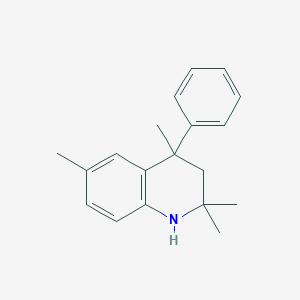![molecular formula C10H9ClF3NO B2539446 2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide CAS No. 959139-25-4](/img/structure/B2539446.png)
2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide is a chemical compound with the CAS Number: 959139-25-4 . It has a molecular weight of 251.64 and its IUPAC name is 2-chloro-N-[2-(trifluoromethyl)benzyl]acetamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClF3NO/c11-5-9(16)15-6-7-3-1-2-4-8(7)10(12,13)14/h1-4H,5-6H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) on chloroacetamide herbicides such as acetochlor and metolachlor highlighted the complex metabolic pathways these compounds undergo in liver microsomes of humans and rats. This study provides insight into the carcinogenic potential of these herbicides, which involves metabolic activation leading to DNA-reactive products. Understanding these mechanisms is crucial for assessing the toxicological risks of chloroacetamide compounds and their environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).
Radiosynthesis for Metabolism Studies
Latli and Casida (1995) conducted radiosynthesis of chloroacetanilide herbicide acetochlor and a dichloroacetamide safener, highlighting the role of these compounds in studying their metabolism and mode of action. This research underscores the importance of developing high-specific-activity compounds for tracing the metabolic pathways of chloroacetamide derivatives in biological systems (Latli & Casida, 1995).
Synthesis and Characterization
Zhong-cheng and Wan-yin (2002) reported on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, demonstrating the process of synthesizing chloroacetamide derivatives and analyzing their chemical structures. This type of research is foundational for developing new compounds with potential applications in various fields, including pharmaceuticals and agriculture (Zhong-cheng & Wan-yin, 2002).
Crystal Structure Analysis
Gowda et al. (2007) focused on the crystal structure analysis of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides. Crystallography studies like this are essential for understanding the molecular configurations of chloroacetamide derivatives, which can influence their chemical reactivity and biological activity (Gowda, Kožíšek, Svoboda, & Fuess, 2007).
Environmental Impact and Activity
Banks and Robinson (1986) investigated the soil reception and activity of acetochlor, alachlor, and metolachlor, providing valuable data on how these chloroacetamide herbicides interact with the environment. Understanding their adsorption and mobility in soil is critical for assessing their ecological risks and for developing safer and more effective agricultural practices (Banks & Robinson, 1986).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors
Mode of Action
It is known that the trifluoromethyl group in the compound can significantly impact its chemical reactivity and interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Compounds with similar structures have shown potent growth inhibitory effects against certain strains of mycobacterium tuberculosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
Eigenschaften
IUPAC Name |
2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c11-5-9(16)15-6-7-3-1-2-4-8(7)10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDNZEYYIZXNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

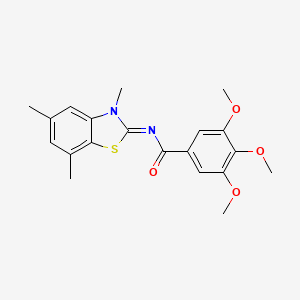

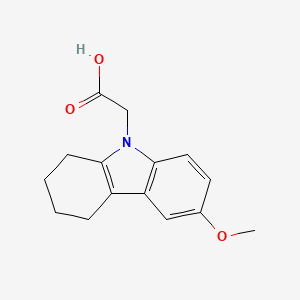
![N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539372.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)

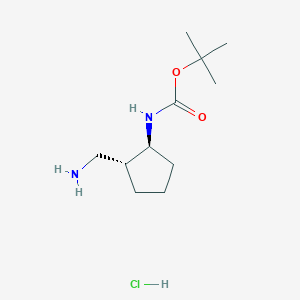


![1-(2-aminoethyl)-5-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539381.png)
